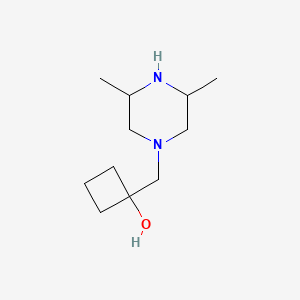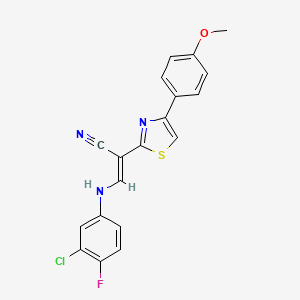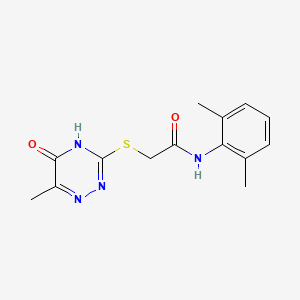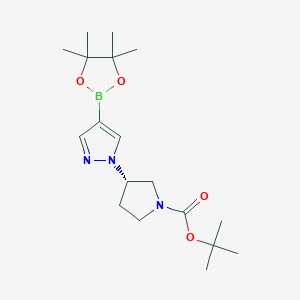![molecular formula C13H8BrF2NO B2840935 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol CAS No. 1232823-53-8](/img/structure/B2840935.png)
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . The molecular formula is C13H8BrF2NO, and the molecular weight is 312.11 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H8BrF2NO. It contains 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the utility of related compounds in synthesizing metal complexes with potential applications in material science and catalysis. For instance, the reaction of similar Schiff base ligands with metal salts has led to the formation of oxido-vanadium(V) and copper(II) complexes, characterized by various spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit interesting structural and electronic properties due to their unique ligand frameworks (Sheikhshoaie et al., 2015).
Sensing Applications
Compounds structurally similar to 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol have been employed as chemosensors for the detection of metal ions. These chemosensors exhibit selective and notable detection abilities for ions such as Cu2+ and Zn2+, leveraging their fluorescence properties. The detection mechanism is often enhanced by the formation of metal complexes, which are characterized by their structural and electronic interactions, as well as theoretical calculations (Das et al., 2021).
Catalytic Applications
The synthesis of Schiff base metal complexes from bromoaniline-aldehyde conjugates has shown potential in catalytic applications, such as the chemical fixation of CO2 into cyclic carbonates. These processes are crucial for environmental management and sustainable chemistry practices. The catalytic efficiency is attributed to the electronic and structural features of the complexes, supported by thermal stability and reactivity studies (Ikiz et al., 2015).
Material Science
In the realm of material science, related compounds have been explored for their ability to form chelate polymers with unique thermal, optical, and electrochemical properties. These polymers are synthesized through reactions involving Schiff base-metal complexes, showing promise for advanced technological applications due to their structural and functional diversity (Kaya & Aydın, 2011).
Antimicrobial and Bioactivity Studies
Additionally, studies have explored the antimicrobial properties of these compounds and their metal complexes. The synthesis and structural elucidation of these compounds have paved the way for evaluating their biological activities, including antimicrobial efficacy against various microbial strains. The bioactivity is often correlated with the molecular structure and the presence of metal ions in the complexes (Zhang, Li, & Kang-Lan, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-[(3,5-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYLMNPXOODCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)
![1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2840867.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)


![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)
